N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycine
Overview
Description
N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycine is an organic compound that belongs to the class of sulfonyl glycine derivatives This compound is characterized by the presence of a sulfonyl group attached to a glycine moiety, with additional substituents including a chloro and ethoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycine typically involves the reaction of 3-chloro-4-ethoxyaniline with chlorosulfonic acid to introduce the sulfonyl group. This intermediate is then reacted with N-methylglycine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require temperature control to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinic acid derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinic acid derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases related to enzyme dysregulation.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with active sites of enzymes, potentially inhibiting their activity. The chloro and ethoxy substituents on the phenyl ring may enhance binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine
- N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine
- N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylalanine
Uniqueness
N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(3-chloro-4-ethoxyphenyl)sulfonyl-methylamino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO5S/c1-3-18-10-5-4-8(6-9(10)12)19(16,17)13(2)7-11(14)15/h4-6H,3,7H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVOIRSFSDYFLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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